Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride

Descripción general

Descripción

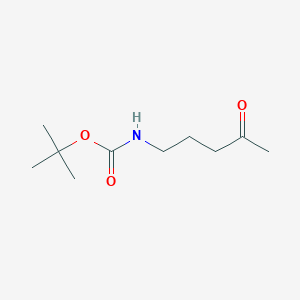

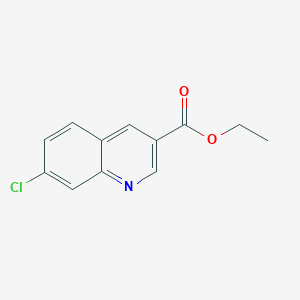

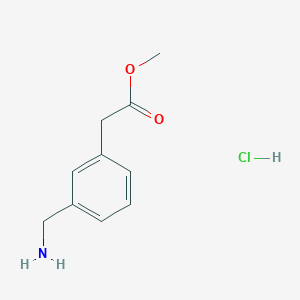

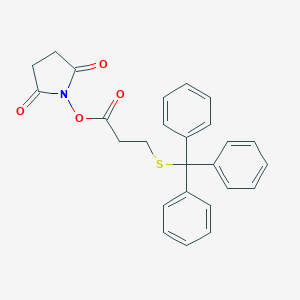

“Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride” is a complex organic compound. It contains an acetate ester group attached to a phenyl ring, which in turn is connected to an aminomethyl group. The hydrochloride indicates that it’s a salt form, likely formed by reacting the amine group with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the aminomethyl group, and the acetate ester. The hydrochloride salt would likely be dissociated in solution, with the amine group carrying a positive charge .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The amine could be protonated or deprotonated depending on the pH of the solution. The ester could undergo hydrolysis in the presence of a strong acid or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and ester groups would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación

- Researchers have explored AMPBH-functionalized nanoparticles for drug delivery. These systems enhance the targeted delivery of therapeutic agents, improving their efficacy and minimizing side effects .

- Although not directly related to AMPBH, similar compounds (e.g., benzamides) have been investigated for their antioxidant and antibacterial properties .

- Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. While not directly mentioning AMPBH, this field highlights the importance of boronic acid derivatives in proteasome research .

Drug Delivery Systems

Antioxidant and Antibacterial Activities

Proteasome Inhibition

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is structurally similar to other compounds that have been shown to interact withCarboxypeptidase B , an enzyme involved in protein degradation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic attack . This involves the nitrogen atom in the compound acting as a nucleophile, reacting with the carbonyl carbon of the target molecule .

Biochemical Pathways

Given its potential interaction with carboxypeptidase b, it may influenceprotein degradation pathways . The downstream effects of this interaction could include alterations in protein turnover and cellular signaling.

Result of Action

If it does interact with carboxypeptidase b, it could potentially influenceprotein degradation and cellular signaling .

Propiedades

IUPAC Name |

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHVOECKJGGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611193 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | |

CAS RN |

197792-60-2 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)